[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene backbone substituted with a methyl group at the 5-position and a carboxylate ester linked to a carbamoyl-methyl group. The carbamoyl moiety is further substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-3-6-12(7-4-10)16-14(17)9-19-15(18)13-8-5-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPMAUOXBLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the condensation of 4-methylphenyl isocyanate with 5-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl groups on the phenyl and thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules, particularly those sharing the thiophene-carboxylate core or carbamoyl-methyl ester linkages. Below is an analysis of key analogs:
Structural Analogs
Physicochemical and Functional Differences
- Electronic Effects : The methoxy group in the ortho-substituted analog is electron-donating, which may alter reactivity in electrophilic substitution reactions compared to the target’s methyl group.
- Steric Considerations : The para-methyl group in the target compound minimizes steric hindrance during synthesis or binding, whereas the ortho-methoxy analog may face challenges in coupling reactions .
Hypothesized Bioactivity
- Target Compound : The thiophene-carboxylate scaffold is prevalent in inhibitors (e.g., COX-2, HDACs). The methyl and carbamoyl groups may enhance binding to hydrophobic enzyme pockets.
Research Findings and Limitations
- Activity Data: While specific IC₅₀ or logD values are unavailable, the structural features align with known bioactive compounds, suggesting plausible applications in drug discovery.
- Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles remain unaddressed in the provided evidence, necessitating further experimental validation.
Biological Activity
[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C15H15NO3S
- Molecular Weight : 287.35 g/mol
- Key Functional Groups :
- Carbamoyl group
- Methylthio group
- Thiophene ring
This unique combination of functional groups contributes significantly to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may bind to specific receptors, triggering signaling pathways that affect cell function and proliferation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Activity : Investigations into its anticancer potential have shown promising results, particularly in inhibiting tumor cell growth.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against a panel of bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Cancer Research :
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that it inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent . -
Inflammation Model :
A recent investigation into the anti-inflammatory properties showed that this compound could reduce pro-inflammatory cytokine levels in vitro. This suggests a possible role in treating inflammatory diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
